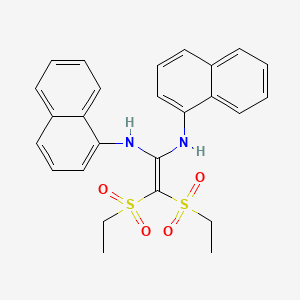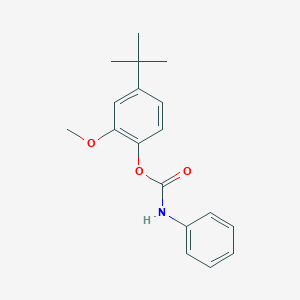![molecular formula C16H13IN2O2S B4890807 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CI-1011, is a small molecule inhibitor that belongs to the class of compounds known as acylaminothiazoles. It has been found to have potential therapeutic applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
作用機序
The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide involves the inhibition of HDAC and the activation of AMPK. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. In Alzheimer's disease, HDAC inhibition leads to the reduction of beta-amyloid plaques in the brain. AMPK activation leads to the regulation of glucose and lipid metabolism, which improves glucose tolerance and insulin sensitivity in diabetes.
Biochemical and Physiological Effects
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, it reduces the accumulation of beta-amyloid plaques in the brain and improves cognitive function. In diabetes, it improves glucose tolerance and insulin sensitivity by regulating glucose and lipid metabolism.
実験室実験の利点と制限
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability. It also has potential off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide. In cancer research, it could be combined with other anticancer agents to improve its efficacy and reduce potential off-target effects. In Alzheimer's disease research, it could be further studied for its neuroprotective effects and potential use as a disease-modifying therapy. In diabetes research, it could be studied for its potential use as a glucose-lowering agent. Additionally, its structure could be further optimized to improve its solubility and bioavailability.
合成法
The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide involves the reaction of 2-iodobenzamide with 4-acetylaniline in the presence of carbon disulfide and potassium hydroxide. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
In Alzheimer's disease research, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease and their accumulation is associated with neuronal damage and cognitive decline.
In diabetes research, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Its mechanism of action involves the activation of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.
特性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKADJYOHTOGHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]benzamide](/img/structure/B4890727.png)


![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)


![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)